4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(morpholine-4-carbonyl)morpholine
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Overview
Description
4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(morpholine-4-carbonyl)morpholine is a complex organic compound that features a thiazole ring and two morpholine groups The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(morpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.
Next, the thiazole derivative is reacted with a morpholine derivative. This step often involves nucleophilic substitution reactions where the thiazole compound is treated with a morpholine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and morpholine groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole and morpholine derivatives.
Scientific Research Applications
4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(morpholine-4-carbonyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The morpholine groups can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure.
Morpholine Derivatives: Compounds such as 4-morpholinobutyric acid and N-methylmorpholine have similar morpholine groups.
Uniqueness
4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(morpholine-4-carbonyl)morpholine is unique due to the combination of the thiazole ring and two morpholine groups This structure imparts specific chemical and biological properties that are not found in simpler thiazole or morpholine derivatives
Properties
Molecular Formula |
C15H23N3O3S |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
[4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H23N3O3S/c1-11-14(22-12(2)16-11)10-17-3-8-21-13(9-17)15(19)18-4-6-20-7-5-18/h13H,3-10H2,1-2H3 |
InChI Key |
VONYBZPKNQDISV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCOC(C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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